Bis(2-methylphenyl) hydrogen phosphate

Übersicht

Beschreibung

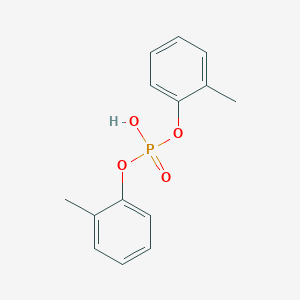

Bis(2-methylphenyl) hydrogen phosphate is an organic compound with the molecular formula C14H15O4P. It is known for its unique structure, where two 2-methylphenyl groups are bonded to a phosphate group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl) hydrogen phosphate can be synthesized through the reaction of 2-methylphenol (o-cresol) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{2 C}_7\text{H}_8\text{O} + \text{POCl}_3 + \text{2 C}_5\text{H}_5\text{N} \rightarrow \text{(C}_7\text{H}_7\text{O)}_2\text{PO}_2\text{H} + \text{2 C}_5\text{H}_5\text{N}\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Substitution: The compound can participate in substitution reactions, where one or both of the 2-methylphenyl groups are replaced by other functional groups.

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 2-methylphenol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

Oxidation Products: Oxidized derivatives of this compound.

Substitution Products: Compounds with substituted functional groups on the phenyl rings.

Hydrolysis Products: Phosphoric acid and 2-methylphenol.

Wissenschaftliche Forschungsanwendungen

Bis(2-methylphenyl) hydrogen phosphate is utilized in various scientific research fields due to its versatile chemical properties:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical research.

Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

Industry: Employed in the production of polymers, coatings, and as a flame retardant in materials

Wirkmechanismus

The mechanism by which bis(2-methylphenyl) hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, altering the activity of proteins and other biomolecules. The 2-methylphenyl groups may also interact with hydrophobic regions of target molecules, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

Bis(2,4-di-tert-butylphenyl) phosphate: Known for its use as an antioxidant in polymers.

Bis(p-nonylphenyl) phosphate: Utilized in industrial applications for its stability and performance.

Uniqueness: Bis(2-methylphenyl) hydrogen phosphate is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Biologische Aktivität

Bis(2-methylphenyl) hydrogen phosphate (BMPHP), with the molecular formula C₁₄H₁₅O₄P, is an organophosphate compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, mechanisms of action, and biological effects as reported in various studies.

BMPHP is synthesized through the reaction of 2-methylphenol (o-cresol) with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The general reaction can be represented as follows:

This compound features two 2-methylphenyl groups attached to a phosphate group, which contributes to its unique reactivity and interaction with biological systems .

The biological activity of BMPHP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phosphate group in BMPHP can participate in phosphorylation reactions, which modulate the activity of proteins and other biomolecules. Additionally, the hydrophobic nature of the 2-methylphenyl groups allows for interactions with lipid membranes and hydrophobic pockets in proteins, potentially influencing their stability and function .

Cellular Effects

Research indicates that BMPHP may affect cellular processes such as cell proliferation and apoptosis. In vitro studies have shown that BMPHP can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy. For example, one study demonstrated that BMPHP inhibited the growth of breast cancer cells through apoptosis induction .

Endocrine Disruption Potential

BMPHP has been investigated for its potential endocrine-disrupting properties. A study highlighted that exposure to various organophosphate esters, including BMPHP, was associated with altered hormone levels and reproductive outcomes in animal models . This raises concerns regarding its safety and implications for human health.

Developmental Effects

Another area of research focuses on the developmental effects of BMPHP. A study examining maternal exposure to organophosphate esters found associations between BMPHP levels and adverse fetal growth outcomes. Specifically, higher concentrations were linked to increased risks of small-for-gestational-age (SGA) births . These findings underscore the need for further investigation into the developmental toxicity of BMPHP.

Case Studies

Several case studies have provided insights into the biological effects of BMPHP:

- Cancer Cell Line Studies : In a controlled laboratory setting, BMPHP was tested on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and prostate cancer cells, suggesting its potential as an anticancer agent .

- Animal Model Studies : Research involving pregnant rats exposed to BMPHP revealed significant alterations in fetal development metrics, including weight and organ development. This study highlighted the compound's potential teratogenic effects .

- Human Exposure Assessments : Epidemiological studies have linked exposure to organophosphate esters like BMPHP with negative reproductive outcomes in humans. These studies often utilize biomonitoring techniques to assess exposure levels in pregnant women and correlate them with birth outcomes .

Comparative Analysis

To better understand BMPHP's biological activity relative to similar compounds, a comparison table is presented below:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Induces apoptosis in cancer cells | Potential therapeutic applications |

| Bis(2-ethylhexyl) phosphate | Induces cytochrome P450 enzymes | Used in industrial applications |

| Bis(p-nonylphenyl) phosphate | Flame retardant; endocrine disruptor | Commonly used in plastics |

Eigenschaften

IUPAC Name |

bis(2-methylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRCKPRYDGSBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957173 | |

| Record name | Di-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35787-74-7 | |

| Record name | Phosphoric acid, bis(2-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.